molecular formula C16H9Cl2F3O B1617868 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol CAS No. 38492-81-8

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol

Cat. No.: B1617868
CAS No.: 38492-81-8
M. Wt: 345.1 g/mol
InChI Key: ANDPCRISJIJFCB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-methanol centers on a phenanthrene core, a polycyclic aromatic hydrocarbon comprising three fused benzene rings. Substitutions at the 1-, 3-, 6-, and 9-positions create a highly functionalized system. Chlorine atoms occupy the 1- and 3-positions, while a trifluoromethyl (-CF₃) group resides at the 6-position, and a hydroxymethyl (-CH₂OH) group is attached to the 9-position. The IUPAC name, This compound, reflects this substitution pattern, with the phenanthrene backbone numbered according to IUPAC guidelines for fused polycyclic systems.

The compound’s stereochemical configuration is defined by its planar aromatic system and the absence of chiral centers. X-ray crystallographic studies of related phenanthrene derivatives, such as 3-(trifluoromethyl)phenanthrene, reveal minimal deviation from planarity in the fused ring system. Computational analyses using density functional theory (DFT) for analogous structures suggest that steric hindrance between the -CF₃ group and adjacent chlorine atoms is negligible due to their ortho and para positioning relative to the fused rings. The hydroxymethyl group at the 9-position adopts a conformation perpendicular to the aromatic plane, minimizing electronic repulsion with the π-system.

Structural Feature Description
Molecular Formula C₁₆H₉Cl₂F₃O
Substituents 1-Cl, 3-Cl, 6-CF₃, 9-CH₂OH
Planarity Near-planar phenanthrene core (deviation < 0.1 Å)
Stereochemistry Achiral (no stereocenters)

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remain unreported, but insights can be extrapolated from structurally analogous compounds. For instance, 3-(trifluoromethyl)phenanthrene crystallizes in a monoclinic lattice (space group P2₁/c) with intermolecular interactions dominated by π-π stacking (3.4–3.6 Å) and C–H···F contacts (2.7–2.9 Å). The -CF₃ group exhibits limited rotational freedom in the solid state, with a calculated barrier of 2.6 kcal/mol due to steric interactions with neighboring molecules.

In the case of this compound, the hydroxymethyl group likely participates in hydrogen bonding, as observed in halofantrine, a related phenanthrene methanol antimalarial. Halofantrine’s crystal structure shows O–H···N hydrogen bonds between the methanol oxygen and a tertiary amine. Similar interactions could stabilize the title compound’s solid-state conformation, though the absence of basic nitrogen substituents may limit this effect. Molecular dynamics simulations of analogous systems suggest that the -CH₂OH group undergoes rapid torsional motion (τ ≈ 10⁻¹¹ s) in solution, adopting multiple low-energy conformers.

Parameter Value (Analogous Systems)
Crystal System Monoclinic (predicted)
Dominant Interactions π-π stacking, C–H···F, O–H···O (if applicable)
-CF₃ Rotation Barrier 2.6 kcal/mol (solid state)
-CH₂OH Torsional Mobility ~10⁻¹¹ s (solution phase)

Comparative Structural Analysis with Related Phenanthrene Derivatives

Comparative analysis reveals how substituent identity and position modulate electronic and steric properties. For example, replacing the 9-methanol group with an ethanone (as in 1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone) introduces a ketone moiety, reducing hydrogen-bonding capacity while increasing electron-withdrawing effects. This shift raises the compound’s melting point by 40–50°C compared to the methanol derivative, as noted in thermal analyses of similar systems.

The trifluoromethyl group’s meta position relative to chlorine atoms distinguishes this compound from derivatives like 3,6-bis(trifluoromethyl)phenanthrene, where dual -CF₃ groups enhance steric crowding and reduce solubility. Substitution at the 9-position also differentiates it from antimalarial analogs like lumefantrine, which feature amino alcohol side chains at this site.

Derivative Substituents Key Structural Difference
9-Ethanone analog 9-COCH₃ Increased electron withdrawal, higher melting point
3,6-Bis(trifluoromethyl) 3-CF₃, 6-CF₃ Enhanced steric hindrance, reduced solubility
Halofantrine 9-CH(OH)CH₂CH₂N(C₂H₅)₂ Hydrogen-bonding capacity, chiral center
Methyl ester analog 9-COOCH₃ Esterification reduces polarity, alters crystallinity

The hydroxymethyl group’s electronic influence is evident in spectroscopic comparisons. Infrared (IR) spectra of this compound show a broad O–H stretch at 3300 cm⁻¹, absent in non-hydroxylated analogs. Nuclear magnetic resonance (NMR) studies highlight deshielding of the 9-position proton (δ 5.2 ppm in CDCl₃), attributable to proximity to the electron-withdrawing -CF₃ group.

Properties

IUPAC Name

[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3O/c17-10-5-13-12-4-9(16(19,20)21)1-2-11(12)8(7-22)3-14(13)15(18)6-10/h1-6,22H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDPCRISJIJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(C=C2CO)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191814
Record name 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol
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Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38492-81-8
Record name 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenemethanol
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Record name 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenemethanol
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Record name 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol
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Record name 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-methanol
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Record name 1,3-DICHLORO-6-(TRIFLUOROMETHYL)-9-PHENANTHRENEMETHANOL
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Preparation Methods

Reformatsky Reaction-Based Method (Patent CN100398514C)

A notable method involves the one-step synthesis of (1,3-dichlor-6-trifluoromethyl-9-phenanthrene base)-3-hydroxyl propanamide derivatives, which are closely related intermediates or analogs of the target compound. This method can be adapted for the preparation of the methanol derivative.

Reaction Scheme:

  • Starting materials: 1,3-dichlor-6-trifluoromethyl-9-phenanthrene formaldehyde and α-halo-N-alkyl ethanamides or α-halo-N,N-dialkyl acetamides.
  • Reagents: Zinc powder in an organic solvent (e.g., benzene, toluene).
  • Process: Formation of Reformatsky reagent in situ by reaction of zinc powder with α-halo amides.
  • The Reformatsky reagent then condenses with the phenanthrene formaldehyde.
  • Followed by acid hydrolysis to yield the hydroxyl propanamide derivative.
  • Final purification by filtration and chromatography.

Reaction Conditions:

Parameter Range/Value Notes
Temperature -10 to 200 °C (preferably 20-130 °C) Gentle conditions preferred
Reaction time 0.5 to 6 hours Typically 1.5 to 3 hours in examples
Solvent Benzene, toluene, hexane, THF, methyl sulfoxide, etc. Organic solvents suitable for Reformatsky reaction
Acid for hydrolysis Tartrate (preferred), hydrochloric acid, acetic acid Added after reaction completion
Yield 70-82% High yield with minimal side reactions

Example Data from Patent:

Embodiment Starting Material (g) Zinc (g) α-Halo Amide (g) Solvent Reaction Time (h) Yield (%) Product Description
2 6.9 g 1,3-dichlor-6-trifluoromethyl-9-phenanthrene formaldehyde 3.9 6.2 g N,N-di-n-butyl bromoacetamide Benzene 2 82 (1,3-dichlor-6-trifluoromethyl-9-phenanthrene base)-3-hydroxy-N,N-(di-n-butyl)propanamide
6 6.9 g same as above 5.2 4.3 g N-n-butyl chloride ethanamide Benzene 3 76 (1,3-dichlor-6-trifluoromethyl-9-phenanthrene base)-3-hydroxy-N-(normal-butyl)propanamide

This method is advantageous due to its one-step nature, mild conditions, relatively short reaction times, and good yields. The use of zinc powder as a reagent is cost-effective and operationally simple compared to other routes such as butyllithium methods, which require stringent anhydrous conditions and have lower yields (~66%).

Comparative Analysis of Preparation Methods

Feature Reformatsky Reaction Method Multi-Step Chlorination/Trifluoromethylation Method
Number of Steps One-step synthesis of hydroxyl propanamide derivative Multiple steps: chlorination, trifluoromethylation, hydroxymethylation
Reaction Conditions Mild to moderate temperature (20-130 °C), organic solvents, zinc powder Requires controlled chlorination, inert atmosphere for trifluoromethylation
Yield High (70-82%) Variable, often lower due to multiple steps
Cost and Operational Ease Lower cost, simpler operation Higher cost, more complex operation
Purity and Side Reactions Few side reactions, high purity Potential for side reactions at each step
Industrial Scalability Suitable for scale-up due to simplicity More challenging due to multiple purification steps

Research Findings and Notes

  • The Reformatsky reaction-based method is documented in Chinese patent CN100398514C, highlighting its efficiency, simplicity, and high yield compared to prior art methods such as butyllithium routes.
  • The starting material 1,3-dichlor-6-trifluoromethyl-9-phenanthrene formaldehyde can be prepared according to established methods (e.g., USP 5711966) or purchased commercially.
  • The choice of solvent can influence reaction time and yield; for example, replacing benzene with toluene can reduce reaction time to 1.5 hours with a yield of 76%.
  • Industrial production may adopt continuous flow reactors and advanced purification but generally follows the multi-step synthetic logic described above.
  • The compound and its derivatives have been studied for biological activities, including antimalarial properties, which underscores the importance of efficient synthetic routes for pharmaceutical development.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Reformatsky Reaction (One-step) Zinc powder, α-halo amides, 1,3-dichlor-6-trifluoromethyl-9-phenanthrene formaldehyde 20-130 °C, 0.5-6 h, organic solvent 70-82 Simple, mild, high yield, low cost Requires α-halo amide precursors
Multi-Step Chlorination & Trifluoromethylation Chlorine, trifluoromethylation reagents, formaldehyde Multiple steps, controlled conditions Variable Established industrial route Longer, complex, lower overall yield

This detailed analysis provides a professional and authoritative overview of the preparation methods for 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol, emphasizing the efficient Reformatsky reaction-based synthesis as a superior alternative to traditional multi-step methods.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol is utilized in diverse scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Data

  • Water solubility : pH-dependent; 6.1 mg/L at pH 5, decreasing to <0.05 mg/L at pH 9 .
  • Protein binding : 60–70% .
  • Half-life : 6–10 days (similar to halofantrine) .
  • Metabolism : Hepatic, mediated by CYP3A4 .

Comparison with Structural Analogs

2-Chloro-6-(trifluoromethyl)phenanthren-9-ylmethanol (CAS 38644-10-9)

Structural Differences :

  • Substituents: Chlorine at position 2 (vs. 1 and 3 in the target compound) and a piperidinyl group replacing the dibutylamino chain.
  • Molecular formula: C₂₁H₁₉ClF₃NO (MW: 393.83) .

Key Comparisons :

  • Activity : Reduced steric bulk could weaken binding to heme targets, decreasing antimalarial potency but enabling exploration in other therapeutic areas (e.g., antimicrobials) .

6-Bromo-α-(diheptylaminomethyl)-9-phenanthrenemethanol Hydrochloride

Structural Differences :

  • Substituents: Bromine at position 6 (vs. trifluoromethyl) and a diheptylamino side chain.
  • Molecular formula: C₂₉H₃₉BrClNO (MW: 512.6) .

Key Comparisons :

  • Lipophilicity : Longer heptyl chains increase log P, enhancing tissue penetration but raising toxicity risks (e.g., cardiotoxicity) .
  • Half-life : Extended due to higher molecular weight and lipophilicity, requiring careful dosing adjustments .

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carbonyl Chloride (CAS 94133-65-0)

Structural Differences :

  • Functional group: Carbonyl chloride replaces the methanol group.
  • Molecular formula : C₁₇H₉Cl₂F₃O₂ (MW: 393.16) .

Key Comparisons :

  • Reactivity: The carbonyl chloride serves as a synthetic intermediate for ester/amide derivatives, unlike the pharmacologically active methanol analog .
  • Solubility : Lower polarity reduces aqueous solubility, limiting direct therapeutic use .

2-Chloro-6-(trifluoromethyl)phenanthren-9-yl-(2-piperidyl)methanol

Structural Differences :

  • Substituents : Single chlorine at position 2 (vs. 1 and 3) and a piperidine ring.
  • Molecular formula: C₂₁H₁₉ClF₃NO (MW: 393.83) .

Key Comparisons :

  • Applications : Explored in cancer research due to structural similarity to kinase inhibitors .

Research Implications

  • Structure-Activity Relationships (SAR): The dibutylamino and trifluoromethyl groups are critical for antimalarial activity, while substitutions like piperidine or bromine enable diversification into other therapeutic areas .
  • Toxicity Management : Lipophilic analogs (e.g., diheptyl derivatives) require rigorous cardiac safety profiling due to prolonged half-lives .
  • Synthetic Flexibility : The carbonyl chloride derivative highlights the compound’s utility as a precursor for further functionalization .

Biological Activity

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol, a compound with significant chemical complexity, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 38492-81-8
  • Molecular Formula : C15H10Cl2F3O
  • Molecular Weight : 335.15 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and interaction with cellular targets.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structural motifs exhibit antibacterial properties against a range of pathogenic microorganisms. For instance, derivatives containing trifluoromethyl groups have been noted to enhance the potency of antibiotics against resistant strains .
    • A study demonstrated that related compounds showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting a potential application in combating antibiotic resistance .
  • Antiproliferative Effects :
    • In vitro studies have shown that phenanthrene derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL respectively for structurally similar compounds .
  • Enzyme Inhibition :
    • The presence of the trifluoromethyl group has been linked to increased enzyme inhibition potency in several cases. For example, studies on fluorinated analogs have shown improved inhibition of enzymes like reverse transcriptase, which is crucial for viral replication .

Case Study 1: Antimicrobial Efficacy Against MRSA

A recent investigation into the antimicrobial properties of phenanthrene derivatives highlighted that this compound exhibited notable activity against MRSA strains. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MIC), revealing effective inhibition at concentrations as low as 62.5 µg/mL .

Case Study 2: Antiproliferative Activity on Cancer Cell Lines

In another study focusing on antiproliferative effects, researchers treated HeLa and A549 cells with varying concentrations of related phenanthrene compounds. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations (IC50 values around 226 µg/mL for HeLa) .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Values
AntimicrobialStaphylococcus aureus (MRSA)Inhibition of growthMIC = 62.5 µg/mL
AntiproliferativeHeLaReduced cell viabilityIC50 = 226 µg/mL
AntiproliferativeA549Reduced cell viabilityIC50 = 242.52 µg/mL

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for confirming the structural integrity of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For example, in related phenanthrene-methanol derivatives, allylation and Grignard reactions (e.g., o-tolylmagnesium bromide addition) are monitored via NMR to confirm regioselectivity and functional group incorporation . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like -OH or trifluoromethyl moieties.

Q. How can researchers mitigate hazards during handling of halogenated phenanthrene derivatives like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Waste should be segregated and treated by certified facilities, as advised for structurally similar oxolan-2-yl(4-phenylphenyl)methanol . For spills, avoid skin contact and consult safety protocols for dichloro(phenyl)methanol analogs, which recommend immediate medical consultation if exposed .

Q. What synthetic routes are documented for halogenated phenanthrene-methanol scaffolds?

  • Methodological Answer : Grignard reactions (e.g., PhMgBr in THF) and nucleophilic substitutions (e.g., allyl bromide with Cs₂CO₃ in DMF) are common. For example, 9-aryl-9-xanthenols are synthesized via stepwise alkylation and acid-catalyzed cyclization . Halofantrine, a derivative of this compound, is synthesized via dibutylamino-propanol coupling to the phenanthrene core .

Advanced Research Questions

Q. How do metabolic pathways (e.g., CYP3A4-mediated oxidation) influence the pharmacokinetics of halogenated phenanthrene derivatives?

  • Methodological Answer : Halofantrine, a derivative, undergoes hepatic metabolism via CYP3A4, leading to a prolonged half-life (6–10 days) and variable bioavailability . Researchers should design in vitro microsomal assays with CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic liabilities. Pharmacokinetic modeling can predict drug-drug interactions in polypharmacy scenarios.

Q. What computational strategies resolve contradictions in experimental data (e.g., conflicting binding affinities)?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) can reconcile discrepancies. For instance, iterative qualitative analysis (as in social science research) emphasizes triangulating NMR, MS, and crystallography data to validate hypotheses . Compare results with structurally related compounds like 9-fluorenylmethanol to identify outliers .

Q. How can researchers optimize fluorimetric assays for tracking phenanthrene-methanol derivatives in biological matrices?

  • Methodological Answer : Design pH-sensitive fluorophores based on 9-aryl-xanthenol platforms. For example, allyl bromide-modified derivatives exhibit solvatochromic shifts in methanol, enabling real-time monitoring of cellular uptake . Pair with HPLC-UV/Vis for quantification in plasma or tissue homogenates.

Q. What strategies address resistance mechanisms in antimalarial applications of phenanthrene-methanol derivatives?

  • Methodological Answer : Halofantrine resistance is linked to PfCRT transporter mutations. Use CRISPR-Cas9 to generate parasite lines with PfCRT variants and test compound efficacy via IC₅₀ assays. Compare with lumefantrine analogs, which show cross-resistance profiles due to structural similarities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol
Reactant of Route 2
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol

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